2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Overview
Description
The compound “2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide” is a complex organic molecule. It has a molecular formula of C20H19NO6 . It is related to the class of compounds known as phenethylamines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a chromene ring (a fused ring structure containing a benzene ring and a pyran ring), two methoxy groups attached to a phenyl ring, a methyl group attached to the chromene ring, and an acetamide group attached via an ether linkage .Mechanism of Action
Target of Action
The compound “2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide” is a complex molecule that may interact with multiple targets. Based on the structure, it is related to3,4-Dimethoxyphenethylamine (DMPEA) , which is an analogue of the major human neurotransmitter dopamine . The 3- and 4-position hydroxy groups in dopamine have been replaced with methoxy groups in DMPEA .
Mode of Action
DMPEA has been reported to have some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, DMPEA could potentially increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical Pathways
As a potential monoamine oxidase inhibitor, it could affect themetabolism of monoamine neurotransmitters . This could lead to changes in various downstream signaling pathways associated with these neurotransmitters.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-19(12-4-7-15(24-2)17(8-12)25-3)20(23)14-6-5-13(9-16(14)27-11)26-10-18(21)22/h4-9H,10H2,1-3H3,(H2,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYNJIYHUNEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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